3-chloro-N-(2-chloro-4-iodophenyl)benzamide
Description
3-Chloro-N-(2-chloro-4-iodophenyl)benzamide is a halogen-rich benzamide derivative featuring a 3-chlorobenzoyl group linked to a 2-chloro-4-iodophenylamine moiety. Its molecular formula is C₁₃H₈Cl₂INO, with a molecular weight of 433.98 g/mol. The presence of iodine and chlorine substituents enhances its ability to participate in halogen bonding, which influences both its crystal packing and biological interactions .
Properties
IUPAC Name |
3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFVKIKIGHBUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362339 | |
| Record name | 3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-72-4 | |
| Record name | 3-chloro-N-(2-chloro-4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-4-iodophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-chloro-4-iodoaniline under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-4-iodophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation might produce a corresponding carboxylic acid.
Scientific Research Applications
3-chloro-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds are structurally related to 3-chloro-N-(2-chloro-4-iodophenyl)benzamide, differing primarily in substituents and their positions:
Crystallographic and Hydrogen Bonding Comparisons
- Crystal System and Packing: The target compound’s closest analog, 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.8694 Å, b = 10.3837 Å, c = 10.4288 Å and angles α = 103.86°, β = 96.45°, γ = 114.95° . Its molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 1, ). In contrast, 3-chloro-N-(2-nitrophenyl)benzamide adopts a monoclinic system and exhibits C–H⋯O interactions (C10–H10⋯O1, 2.64 Å) and weaker Cl⋯Cl contacts (3.943 Å) .
- Hydrogen Bonding and Halogen Interactions: The iodine atom in the target compound may engage in C–I⋯O/N halogen bonding, which is stronger than the Cl⋯Cl or Cl⋯O interactions seen in analogs like due to iodine’s larger polarizability . The sulfonyl group in facilitates N–H⋯O hydrogen bonds (N–H = 0.86 Å, H⋯O = 2.15 Å), which are absent in non-sulfonated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
